![molecular formula C19H20N2O8 B15160686 N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine CAS No. 683754-46-3](/img/structure/B15160686.png)
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is a chemical compound with the molecular formula C19H20N2O8 It is known for its unique structure, which includes a phenylalanine moiety linked to a dimethoxy-nitrophenyl group through a methoxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloroformate with D-phenylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4,5-Dimethoxy-2-nitrobenzyl chloroformate and D-phenylalanine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine.
Procedure: The 4,5-dimethoxy-2-nitrobenzyl chloroformate is added to a solution of D-phenylalanine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow processes might be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could result in various substituted phenylalanine derivatives.
Scientific Research Applications
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and amino acids.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitrophenyl group can be selectively removed under photolytic conditions, allowing for controlled release of the protected amine.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine
- N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-L-phenylalanine
Uniqueness
N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine is unique due to its specific combination of functional groups, which provide distinct reactivity and applications. The presence of the dimethoxy-nitrophenyl group allows for selective photolytic cleavage, making it a valuable tool in synthetic chemistry and drug development.
Properties
CAS No. |
683754-46-3 |
|---|---|
Molecular Formula |
C19H20N2O8 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O8/c1-27-16-9-13(15(21(25)26)10-17(16)28-2)11-29-19(24)20-14(18(22)23)8-12-6-4-3-5-7-12/h3-7,9-10,14H,8,11H2,1-2H3,(H,20,24)(H,22,23)/t14-/m1/s1 |
InChI Key |
QDNREOBCXKMERP-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CC=CC=C2)C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


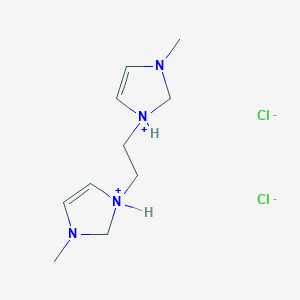
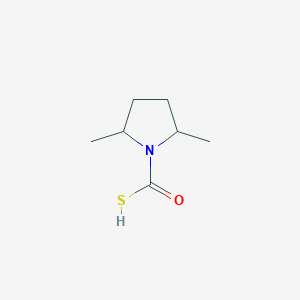
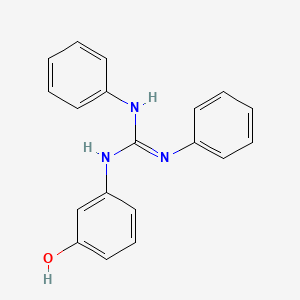
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)
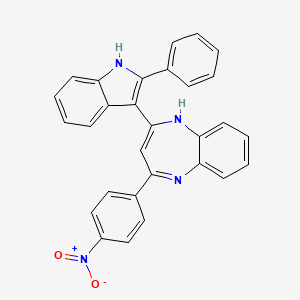
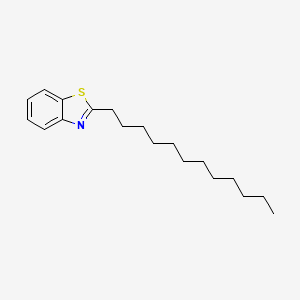
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)
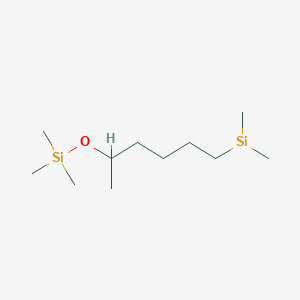
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
